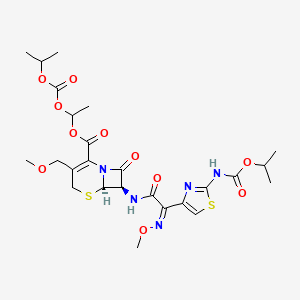
Cefpodoxime Proxetil Isopropylcarbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Cefpodoxime Proxetil Isopropylcarbamate is a third-generation cephalosporin antibiotic. It is a prodrug that is converted into its active form, cefpodoxime, in the body. This compound is known for its broad-spectrum antibacterial activity, making it effective against a wide variety of Gram-positive and Gram-negative bacteria. It is commonly used to treat infections such as urinary tract infections, respiratory tract infections, skin infections, and sinusitis .
Mechanism of Action
Target of Action
Cefpodoxime Proxetil Isopropylcarbamate, also known as Cefpodoxime, is an oral third-generation cephalosporin antibiotic . It is effective against most Gram-positive and Gram-negative bacteria . The primary targets of Cefpodoxime are the penicillin-binding proteins (PBPs) located in the bacterial cell wall .
Mode of Action
Cefpodoxime works by inhibiting the synthesis of the bacterial cell wall . The active metabolite of Cefpodoxime binds preferentially to penicillin-binding protein 3 (PBP3), which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls . This results in the weakening of the bacterial cell wall, leading to cell lysis and death .
Biochemical Pathways
This compound is a prodrug . It is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, Cefpodoxime . This process allows the drug to be absorbed and become active in the body.
Pharmacokinetics
This compound is absorbed from the gastrointestinal tract and de-esterified to its active metabolite, Cefpodoxime . Following oral administration, approximately 50% of the administered Cefpodoxime dose is absorbed systemically . Over the recommended dosing range (100 to 400 mg), approximately 29 to 33% of the administered Cefpodoxime dose is excreted unchanged in the urine in 12 hours . There is minimal metabolism of Cefpodoxime in vivo .
Result of Action
The bactericidal activity of Cefpodoxime results from its inhibition of cell wall synthesis . The active metabolite of Cefpodoxime binds preferentially to penicillin-binding protein 3, which inhibits the production of peptidoglycan, the primary constituent of bacterial cell walls . This leads to the weakening of the bacterial cell wall, causing cell lysis and death .
Action Environment
The absorption and efficacy of Cefpodoxime can be influenced by the environment in the gastrointestinal tract. For instance, the presence of food can increase the absorption of the drug . Therefore, the action, efficacy, and stability of Cefpodoxime can be influenced by factors such as diet and gastrointestinal health.
Biochemical Analysis
Biochemical Properties
Cefpodoxime Proxetil Isopropylcarbamate interacts with various enzymes and proteins in the body. It primarily targets penicillin-binding proteins (PBPs) located within the bacterial cell wall . PBPs are crucial for the synthesis of peptidoglycan, an essential component of the bacterial cell wall. By binding to these proteins, this compound inhibits the final transpeptidation step of peptidoglycan synthesis, leading to cell wall instability and ultimately, bacterial cell death .
Cellular Effects
This compound has a broad spectrum of activity against both Gram-positive and Gram-negative bacteria . It disrupts the synthesis of the bacterial cell wall, leading to cell lysis and death . This disruption can affect various cellular processes, including cell division and growth. It does not work against viral infections .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of cell wall synthesis in susceptible bacteria. It binds to specific penicillin-binding proteins located inside the bacterial cell wall, inhibiting the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The drug is stable and does not degrade quickly, allowing it to exert its antibacterial effects over a prolonged period . Resistance to this compound can develop over time, primarily through the production of beta-lactamase enzymes by bacteria, which can hydrolyze the antibiotic and render it ineffective .
Dosage Effects in Animal Models
In animal models, the effects of this compound can vary with different dosages. Lower doses may be sufficient to inhibit the growth of susceptible bacteria, while higher doses may be required for more resistant strains. High doses can also lead to adverse effects. In acute rodent toxicity studies, a single 5 g/kg oral dose produced no adverse effects .
Metabolic Pathways
This compound is a prodrug that is metabolized in the body to its active form, cefpodoxime . This metabolic process primarily occurs in the gastrointestinal tract, where the drug is absorbed and de-esterified . The rate of metabolic degradation of this compound to its active moiety i.e. cefpodoxime was determined in serum, liver, and intestinal S9 fraction of normal male Wistar rats .
Transport and Distribution
After oral administration, this compound is absorbed from the gastrointestinal tract and distributed throughout the body . It is primarily eliminated through renal excretion . The drug’s distribution within cells and tissues can be influenced by various factors, including its lipophilicity, protein binding capacity, and the presence of active transport systems .
Subcellular Localization
As an antibiotic, this compound does not have a specific subcellular localization within human cells. Its primary site of action is within the bacterial cell, where it binds to penicillin-binding proteins in the cell wall . The drug must first cross the bacterial cell envelope, which includes the outer membrane in Gram-negative bacteria, to reach this target.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Cefpodoxime Proxetil Isopropylcarbamate involves several key steps:
Acylation: The process begins with the acylation of 7-aminocephalosporanic acid (7-ACA) using S-benzothiazol-2-yl(2-amino-4-thiazolyl)(methoxyimino)thioacetate (MAEM).
Chloroacetylation: The resulting cefotaxime is then chloroacetylated using chloroacetyl chloride.
Esterification: The acid function is esterified with 1-iodoethyl isopropyl carbonate.
Cleavage: Finally, the chloroacetamide protective group is cleaved using thiourea in N,N-dimethylacetamide.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but is optimized for higher yields and purity. The process involves large-scale reactions under controlled conditions to ensure consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
Cefpodoxime Proxetil Isopropylcarbamate undergoes various chemical reactions, including:
Hydrolysis: The prodrug is hydrolyzed in the body to release the active cefpodoxime.
Oxidation and Reduction: These reactions are less common but can occur under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly involving the thiazole ring.
Common Reagents and Conditions
Hydrolysis: Typically occurs in the presence of water and enzymes in the body.
Oxidation: Requires oxidizing agents such as hydrogen peroxide.
Reduction: Involves reducing agents like sodium borohydride.
Major Products Formed
The primary product formed from the hydrolysis of this compound is cefpodoxime, the active antibiotic .
Scientific Research Applications
Cefpodoxime Proxetil Isopropylcarbamate has a wide range of scientific research applications:
Chemistry: Used as a model compound in studies of cephalosporin antibiotics.
Biology: Investigated for its effects on bacterial cell walls and resistance mechanisms.
Medicine: Extensively used in clinical trials to evaluate its efficacy against various bacterial infections.
Industry: Employed in the development of new antibiotic formulations and drug delivery systems
Comparison with Similar Compounds
Similar Compounds
Cefpodoxime: The active form of the prodrug.
Ciprofloxacin: A quinolone antibiotic with a different mechanism of action.
Cephalexin: A first-generation cephalosporin with a narrower spectrum of activity
Uniqueness
Cefpodoxime Proxetil Isopropylcarbamate is unique due to its broad-spectrum activity and oral bioavailability. Unlike some other cephalosporins, it is effective against both Gram-positive and Gram-negative bacteria and is well-tolerated in patients .
Properties
IUPAC Name |
1-propan-2-yloxycarbonyloxyethyl (6R,7R)-7-[[(2Z)-2-methoxyimino-2-[2-(propan-2-yloxycarbonylamino)-1,3-thiazol-4-yl]acetyl]amino]-3-(methoxymethyl)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H33N5O11S2/c1-11(2)38-24(34)28-23-26-15(10-43-23)16(29-37-7)19(31)27-17-20(32)30-18(14(8-36-6)9-42-21(17)30)22(33)40-13(5)41-25(35)39-12(3)4/h10-13,17,21H,8-9H2,1-7H3,(H,27,31)(H,26,28,34)/b29-16-/t13?,17-,21-/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVYVVPBBTOLQNJ-WQXHCFAYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC(=O)NC1=NC(=CS1)C(=NOC)C(=O)NC2C3N(C2=O)C(=C(CS3)COC)C(=O)OC(C)OC(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)OC(=O)NC1=NC(=CS1)/C(=N/OC)/C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)COC)C(=O)OC(C)OC(=O)OC(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H33N5O11S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
643.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
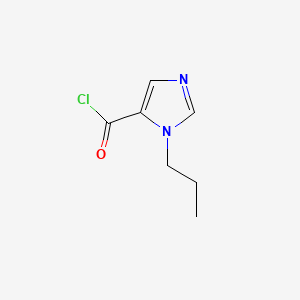
![Iridium ((2,2'-Bipyridine-N,N')bis[2-(2-pyridinyl)phenyl-C,N] Hexaflouorophosphate](/img/new.no-structure.jpg)

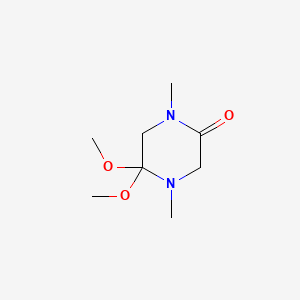
![6-Methyl-2-(1H-pyrazol-1-yl)benzo[d]thiazole](/img/structure/B570125.png)
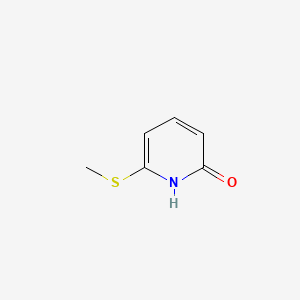
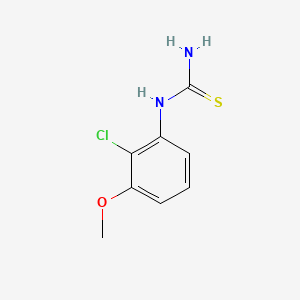

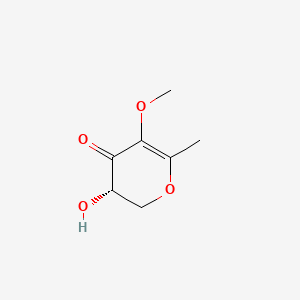
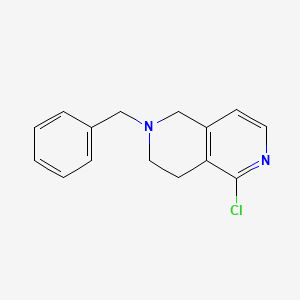
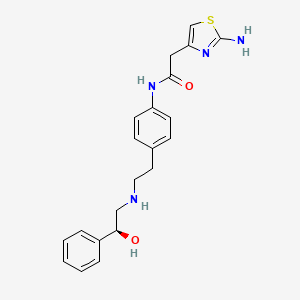
![2-[4-[3-Acetylamino-4-[4-(4-nitro-2-sulfostyryl)-3-sulfophenylazo]anilino]-6-chloro-1,3,5-triazin-2-ylamino]-1,4-benzenedisulfonic acid tetrasodium salt](/img/structure/B570136.png)
